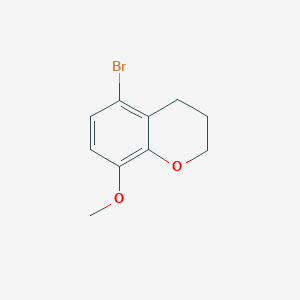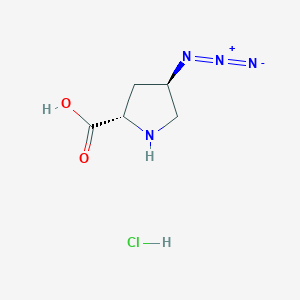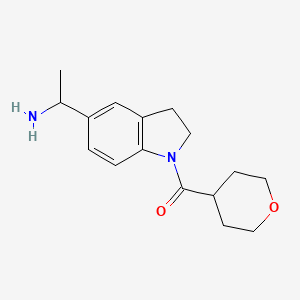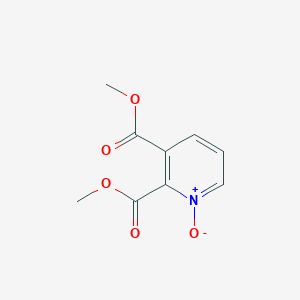
5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran, also known as 5-Bromo-3,4-dihydro-8-methoxy-1 (2H)-naphthalenone, is a chemical compound with the molecular formula C11H11BrO2 . It has a molecular weight of 255.11 .
Physical And Chemical Properties Analysis
The boiling point of this compound is 128-131 °C (at a pressure of 0.09 Torr), and its density is 1.475 .Aplicaciones Científicas De Investigación
5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of novel drugs and agrochemicals. Its derivatives have been employed in the study of enzyme-catalyzed reactions, such as the inhibition of the enzyme acetylcholinesterase. This compound has also been used in the synthesis of antifungal agents, anticancer agents, and other biologically active compounds. Additionally, it has been used in the synthesis of fluorescent probes for the detection of reactive oxygen species.
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine has been linked to a number of effects, including improved memory and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine has been linked to a number of effects, including improved memory and cognitive function. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran in laboratory experiments include its low cost and availability, as well as its versatility as a starting material for the synthesis of novel drugs and agrochemicals. Additionally, the compound is stable and can be used in a variety of conditions. However, there are some limitations to the use of this compound in laboratory experiments. The compound is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, the compound is not very stable in the presence of light or air.
Direcciones Futuras
The future directions for the use of 5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran are numerous. The compound could be used in the synthesis of new drugs and agrochemicals, as well as in the study of enzyme-catalyzed reactions. Additionally, it could be used in the synthesis of fluorescent probes for the detection of reactive oxygen species. Furthermore, this compound could be used in the study of the biochemical and physiological effects of acetylcholine, as well as in the development of new treatments for diseases such as Alzheimer’s and Parkinson’s. Finally, the compound could be used in the development of new methods for the synthesis of heterocyclic compounds.
Métodos De Síntesis
5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran can be synthesized by several different methods. The most common method is the bromination of 2,3-dihydro-1H-benzopyran with bromine in acetic acid. This reaction is carried out at room temperature, and the product is isolated by vacuum distillation. Another method is the direct bromination of 8-methoxy-3,4-dihydro-2H-1-benzopyran with bromine in acetic acid. This reaction is also carried out at room temperature, and the product is isolated by vacuum distillation. Finally, this compound can be synthesized via the reaction of 8-methoxy-3,4-dihydro-2H-1-benzopyran with N-bromosuccinimide in acetic acid. This reaction is carried out at room temperature, and the product is isolated by vacuum distillation.
Propiedades
IUPAC Name |
5-bromo-8-methoxy-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNONNPUCFTKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S)-2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B6302710.png)
![1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride](/img/structure/B6302720.png)
![t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302737.png)
![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302745.png)


![[5,15-Bis(phenylethynyl)-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II)](/img/structure/B6302772.png)

![[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B6302779.png)




